2,3-Diphenylbutanedinitrile
Overview
Description
2,3-Diphenylbutanedinitrile is an organic compound with the molecular formula C16H12N2. It is also known by other names such as 2,3-diphenylsuccinonitrile and 1,2-diphenylethane-1,2-dinitrile . This compound is characterized by the presence of two phenyl groups attached to a butanedinitrile backbone, making it a dinitrile derivative. It is a solid at room temperature and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diphenylbutanedinitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the dinitrile compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: 2,3-Diphenylbutanedicarboxylic acid.
Reduction: 2,3-Diphenylbutanediamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Diphenylbutanedinitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its structural versatility.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-diphenylbutanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation . The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenylsuccinic acid anhydride
- 1,2-Diphenylethane-1,2-dinitrile
- 2,3-Diphenylsuccinonitrile
Uniqueness
2,3-Diphenylbutanedinitrile is unique due to its specific structural arrangement of phenyl groups and nitrile functionalities. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2,3-diphenylbutanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPHABUGXMBVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934262 | |
Record name | 2,3-Diphenylbutanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15146-07-3, 5424-86-2 | |
Record name | NSC117511 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylbutanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | meso-1,2-Dicyano-1,2-diphenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between the meso and (±)- isomers of 2,3-diphenylbutanedinitrile?
A1: The key structural difference lies in the spatial arrangement of the substituents around the central C-C bond. [] The meso isomer of this compound (I) adopts a trans conformation, where the two phenyl groups and the two nitrile (CN) groups are on opposite sides of the central C-C bond. Conversely, the (±)- isomer (II) exhibits a gauche conformation for the nitrile groups, while the phenyl groups remain in a trans configuration. [] This difference in conformation can significantly influence the molecule's chemical interactions and overall properties.
Q2: How was the structural characterization of these isomers achieved?
A2: The research likely employed X-ray crystallography to determine the precise three-dimensional structures of both isomers. [] By analyzing the diffraction patterns produced when X-rays interact with the crystallized compound, researchers can determine the arrangement of atoms and bonds within the molecule. This technique provides valuable insights into the conformational preferences and structural features of the this compound isomers.
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